molecular formula C16H20N2O3 B2999759 1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2320544-50-9

1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2999759
CAS No.: 2320544-50-9
M. Wt: 288.347
InChI Key: JQCYBRNEXNQXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a unique structure combining a benzodioxine ring, an azetidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzodioxine ring through a ring-closing metathesis reaction using a nitro-Grela catalyst . The azetidine ring can be introduced via a cyclization reaction, and the final step involves coupling the azetidine intermediate with a pyrrolidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the ring-closing metathesis and cyclization steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form corresponding quinones.

    Reduction: The azetidine ring can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinones, while reduction of the azetidine ring can produce saturated azetidine derivatives.

Scientific Research Applications

1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. The benzodioxine ring can interact with aromatic residues in proteins, while the azetidine and pyrrolidine rings can form hydrogen bonds and other interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-9-12(10-18)17-7-3-4-8-17)15-11-20-13-5-1-2-6-14(13)21-15/h1-2,5-6,12,15H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYBRNEXNQXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.